

spectroscopic data of 5-Chloro-6-methylpyridin-3-amine

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 5-Chloro-6-methylpyridin-3-amine |
| CAS No.: | 896161-13-0 |
| Cat. No.: | B582039 |

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Chloro-6-methylpyridin-3-amine**

Authored by a Senior Application Scientist

Introduction

5-Chloro-6-methylpyridin-3-amine, with the molecular formula $C_6H_7ClN_2$, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] As an intermediate, its structural integrity and purity are paramount for the successful synthesis of downstream target molecules. Spectroscopic analysis provides the definitive fingerprint for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.

This guide provides a comprehensive analysis of the expected spectroscopic data for **5-Chloro-6-methylpyridin-3-amine**. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and ^{13}C). The narrative is structured to not only present the data but to explain the causal relationships between the molecular structure and

the resulting spectral features, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic output. The pyridine ring is substituted with three distinct functional groups: an amino (-NH₂), a chloro (-Cl), and a methyl (-CH₃) group. The relative positions of these substituents dictate the electronic environment of each atom, which is the primary determinant of the spectral data.

A key feature is the presence of chlorine, which has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This natural isotopic distribution will manifest most clearly in the mass spectrum, providing a characteristic M/M+2 pattern that is a hallmark of a monochlorinated compound.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the molecular weight of a compound and can provide valuable information about its elemental composition.

Expertise & Causality: Ionization Choices

For a molecule like **5-Chloro-6-methylpyridin-3-amine**, which possesses a basic amino group, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The amino group is readily protonated to form a stable cation, [M+H]⁺. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most abundant species observed, which simplifies data interpretation. While Electron Ionization (EI) could be used, it is a "harder" technique that would likely cause significant fragmentation, complicating the spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.^[2] This data is invaluable for identifying the compound in complex mixtures or confirming its presence in a reaction.

| Adduct Form | Predicted m/z (³⁵ Cl) | Predicted m/z (³⁷ Cl) | Notes |
|---------------------|-----------------------------------|-----------------------------------|---|
| [M] ⁺ | 142.02922 | 144.02627 | Molecular ion |
| [M+H] ⁺ | 143.03705 | 145.03410 | Protonated molecule, dominant in ESI(+) |
| [M+Na] ⁺ | 165.01899 | 167.01604 | Sodium adduct |
| [M+K] ⁺ | 180.99293 | 182.98998 | Potassium adduct |

Data sourced from computational predictions.[2]

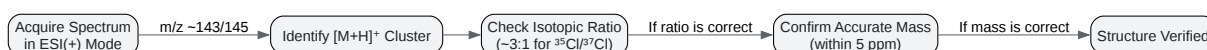
Experimental Protocol: LC-MS Analysis

This protocol is designed as a robust starting point and may be optimized for specific instrumentation.[3]

- Sample Preparation: Prepare a 1 mg/mL stock solution of **5-Chloro-6-methylpyridin-3-amine** in methanol. Dilute this stock to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
- Instrumentation (LC-MS/Q-TOF):
 - Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
 - Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent.
 - Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Chromatographic Conditions:
 - Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions.

- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer Conditions (ESI Positive Mode):
 - Gas Temperature: 325°C.
 - Gas Flow: 8 L/min.
 - Nebulizer: 35 psig.
 - Sheath Gas Temp: 350°C.
 - Sheath Gas Flow: 11 L/min.
 - Capillary Voltage (Vcap): 3500 V.
 - Fragmentor: 120 V.

Logical Workflow for MS Data Analysis



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Caption: Workflow for verifying compound identity using LC-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups.

Expertise & Causality: Interpreting Key Vibrations

The IR spectrum of **5-Chloro-6-methylpyridin-3-amine** will be dominated by vibrations from the amino (-NH₂) group and the substituted aromatic ring. As a primary amine, the N-H

stretching region is particularly diagnostic. It is expected to show two distinct bands: one for the asymmetric stretch and one for the symmetric stretch.[4][5] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol, which appears in a similar region.[4][6]

Expected Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm ⁻¹) | Intensity |
|------------------------|--------------------------------------|---|----------------------|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands[4] |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong[4] | |
| N-H Wag | 910 - 665 | Broad, Strong[4] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C & C=N Ring Stretch | 1600 - 1450 | Medium, multiple bands | |
| C-H Out-of-plane Bend | 900 - 675 | Strong | |
| Alkyl Group | C-H Stretch (methyl) | 2975 - 2850 | Medium |
| Other Bonds | C-N Stretch (aromatic amine) | 1335 - 1250 | Strong[4] |
| C-Cl Stretch | 850 - 550 | Medium to Strong | |

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has largely replaced KBr pellets as the standard method for solid samples due to its simplicity and speed.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
- **Sample Application:** Place a small amount (a few milligrams) of the solid **5-Chloro-6-methylpyridin-3-amine** powder onto the crystal.
- **Pressure Application:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- **Spectrum Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous structural confirmation.

¹H NMR Spectroscopy: A Predicted Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

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Caption: Structure of **5-Chloro-6-methylpyridin-3-amine**.

Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|------------------|-----------------------------------|----------------------|-------------|--|
| H-2 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent ring nitrogen and the meta-chloro group. |
| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | Shielded by the ortho-amino group (-NH ₂), which is strongly electron-donating. |
| -NH ₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. Broadening is due to quadrupole effects of the nitrogen and chemical exchange. ^[5] |
| -CH ₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Located in the typical range for a methyl group attached to an aromatic ring. |

Causality of Splitting: The two aromatic protons, H-2 and H-4, are four bonds apart. They will exhibit a small long-range coupling, known as meta-coupling (${}^4J_{HH}$), typically in the range of 2-3 Hz, resulting in both signals appearing as narrow doublets.

${}^{13}\text{C}$ NMR Spectroscopy: A Predicted Analysis

The proton-decoupled ${}^{13}\text{C}$ NMR spectrum is expected to show six distinct signals, as there are no elements of symmetry in the molecule, making all six carbon atoms chemically non-equivalent.

Predicted ${}^{13}\text{C}$ NMR Data

(Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

| Carbon Atom | Predicted Chemical Shift (δ , ppm) | Rationale |
|------------------|--|---|
| C-6 | ~150 - 155 | Attached to nitrogen and bearing the methyl group. |
| C-3 | ~140 - 145 | Attached to the electron-donating amino group. |
| C-2 | ~135 - 140 | Adjacent to the ring nitrogen. |
| C-4 | ~120 - 125 | Influenced by the ortho-amino and para-chloro groups. |
| C-5 | ~115 - 120 | Attached to the electronegative chlorine atom. |
| -CH ₃ | ~20 - 25 | Typical range for an sp^3 hybridized methyl carbon attached to an sp^2 carbon.[7] |

Note: These are estimated chemical shifts based on established substituent effects on pyridine rings. Actual values may vary slightly.[7][8]

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Dissolve approximately 10-15 mg of **5-Chloro-6-methylpyridin-3-amine** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16 scans.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and purity assessment of **5-Chloro-6-methylpyridin-3-amine**. By combining high-resolution mass spectrometry to confirm molecular weight and elemental composition, infrared spectroscopy to verify functional groups, and ¹H and ¹³C NMR to establish the precise atomic connectivity, researchers can proceed with confidence in their synthetic endeavors. The correlation between the predicted data and experimentally acquired

spectra serves as a definitive validation of the molecular structure, upholding the rigorous standards required in scientific research and drug development.

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